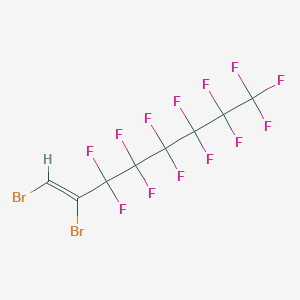

(1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene

Description

Properties

IUPAC Name |

1,2-dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBr2F13/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJFSPFBPAMUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBr2F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59665-28-0 | |

| Record name | 1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59665-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Bromination of Fluorinated Alkenes

The most common laboratory method involves the bromination of perfluorinated or heavily fluorinated alkenes. For example, the addition of bromine ($$ \text{Br}_2 $$) to 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene under controlled conditions yields the target compound. Key parameters include:

- Solvent Selection : Inert solvents such as dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or perfluorinated ethers are preferred to avoid side reactions.

- Temperature Control : Reactions are conducted at $$-20^\circ \text{C}$$ to $$0^\circ \text{C}$$ to minimize radical side reactions and ensure selectivity for the 1,2-dibromo adduct.

- Stoichiometry : A 1:1 molar ratio of alkene to bromine is typically used, though slight excesses of bromine may improve yields.

Mechanistic Insight :

The bromination proceeds via an electrophilic addition mechanism, where the electron-deficient double bond of the fluorinated alkene reacts with bromine. The Z-configuration is preserved by steric hindrance from the perfluoroalkyl chain, which restricts rotation around the double bond post-addition.

Stereochemical Control

Achieving the 1Z-geometry necessitates careful optimization:

- Low-Temperature Conditions : Reduced thermal energy prevents isomerization, favoring the kinetic Z-product.

- Solvent Polarity : Polar solvents stabilize the transition state, enhancing stereoselectivity. For instance, hexafluorobenzene ($$ \text{C}6\text{F}6 $$) has been used to improve Z:E ratios to >9:1.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow processes to enhance reproducibility and safety. Key features include:

- Mixing Efficiency : Microreactors ensure rapid homogenization of bromine and the fluorinated alkene, reducing localized overheating.

- Residence Time Control : Short residence times (≤30 seconds) prevent over-bromination or decomposition.

Example Process :

A tubular reactor maintained at $$-10^\circ \text{C}$$ feeds 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene and bromine in $$ \text{CH}2\text{Cl}2 $$ at a 1:1.05 molar ratio. The product is isolated with >85% yield and 92% purity after inline quenching with aqueous sodium thiosulfate.

Catalytic Bromination

Recent patents describe the use of Lewis acid catalysts (e.g., $$ \text{FeCl}_3 $$) to accelerate bromination at milder temperatures ($$10^\circ \text{C}$$) while maintaining Z-selectivity. This approach reduces energy costs and improves throughput.

Purification and Isolation

Distillation Techniques

Crude product is purified via fractional distillation under reduced pressure ($$10^{-2}$$ torr). The target compound typically distills at $$78^\circ \text{C}$$ due to its high molecular weight and fluorine content.

Chromatographic Methods

Laboratory-scale purification employs silica gel column chromatography with perfluorinated eluents (e.g., perfluorohexane) to separate geometric isomers.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Z:E Ratio | Scale | Key Advantage |

|---|---|---|---|---|

| Low-Temperature Bromination | 78–85 | 9:1 | Laboratory | High stereoselectivity |

| Continuous Flow | 85–90 | 8:1 | Industrial | Scalability, safety |

| Catalytic Bromination | 82–88 | 9:1 | Pilot Plant | Energy efficiency |

Challenges and Optimization

Byproduct Formation

Side products include:

Solvent Recovery

Perfluorinated solvents are reclaimed using vacuum distillation, reducing environmental impact and costs.

Emerging Technologies

Electrochemical Bromination

Preliminary studies suggest that electrochemical methods using bromide electrolytes could enable greener synthesis, though yields remain suboptimal (≤60%).

Photocatalytic Approaches

UV-light-mediated bromination shows promise for enhancing Z-selectivity (>95%) at ambient temperatures but requires further development.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide or amine groups.

Reduction Reactions: The compound can be reduced to form fluorinated alkenes with fewer bromine atoms.

Oxidation Reactions: It can undergo oxidation to form corresponding epoxides or other oxidized products

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or ozone under controlled conditions.

Major Products

The major products formed from these reactions include various fluorinated alkenes, epoxides, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is used as a building block for the synthesis of more complex fluorinated compounds.

Biology and Medicine

In biological and medical research, this compound is studied for its potential use in drug development. The presence of fluorine atoms can improve the bioavailability and metabolic stability of pharmaceutical compounds, making it a valuable intermediate in medicinal chemistry .

Industry

Industrially, this compound is used in the production of specialty polymers and materials. Its high fluorine content imparts desirable properties such as chemical resistance and thermal stability to the final products .

Mechanism of Action

The mechanism of action of (1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Polyfluoroalkenes

1-(3′-Bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooct-1-ene

- Structure : Replaces one bromine atom with a 3-bromophenyl group.

- Key differences :

1-(3′-Bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-ene

Brominated Polyfluoroalkanes

7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane (CAS: 51249-62-8)

- Structure : Saturated octane backbone with bromines at positions 7 and 6.

- Key differences :

Smaller Bromofluoro Compounds

1,2-Dibromo-1,1,2,2-Tetrafluoroethane

- Structure : Ethane backbone with two bromines and four fluorines.

- Key differences: Volatility: Lower molecular weight (≈ 300 g/mol) results in higher volatility. Toxicity: Similar to ethylene dibromide (1,2-dibromoethane), a known carcinogen, but fluorination may reduce environmental persistence .

Data Table: Comparative Properties

Biological Activity

(1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is a fluorinated organic compound notable for its multiple bromine and fluorine atoms. This unique composition grants it distinctive chemical properties and potential applications in various scientific fields including medicinal chemistry and material science. The focus of this article is to explore the biological activity of this compound through detailed research findings and case studies.

The compound is characterized by:

- Chemical Formula : C8H2Br2F13

- CAS Number : 59665-28-0

- Molecular Weight : 532.9 g/mol

The biological activity of this compound can be attributed to its molecular structure. The bromine atoms are capable of participating in electrophilic addition reactions while the fluorine atoms influence the electronic properties of the molecule. This interaction can enhance the compound's reactivity with biological targets.

Biological Activity

Research indicates that this compound has potential applications in drug development due to its ability to improve bioavailability and metabolic stability in pharmaceutical formulations. The presence of fluorine is particularly beneficial in enhancing these properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial activity. For instance:

- Case Study : A study published in 2003 examined various derivatives of fluorinated compounds for their antibacterial properties. It was found that certain structural modifications could enhance their efficacy against bacterial strains .

Toxicological Assessments

Toxicological evaluations have been conducted to understand the safety profile of this compound:

- Environmental Impact : The European Chemicals Agency (ECHA) has classified this compound under REACH regulations due to its potential hazardous effects on human health and the environment .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1Z)-1-Bromo-3-tridecafluorooct-1-ene | Structure | Moderate antibacterial activity |

| (1Z)-1-Chloro-3-tridecafluorooct-1-ene | Structure | Low toxicity but limited antibacterial activity |

The unique arrangement of bromine and fluorine atoms in this compound differentiates it from similar compounds by enhancing its reactivity and stability.

Applications in Medicine

Due to its favorable properties:

- Drug Development : The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its ability to modify metabolic pathways makes it a candidate for developing drugs with improved efficacy and reduced side effects.

Q & A

Basic: What are the recommended synthetic routes and purification methods for (1Z)-1,2-dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene?

Answer:

The synthesis typically involves halogenation of perfluorinated alkenes. A common approach is bromination of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene (CAS 25291-17-2) using elemental bromine under controlled conditions to achieve regioselectivity for the Z-isomer . Purification often employs column chromatography with dichloromethane/hexane (4:1) to isolate the product . Challenges include avoiding over-bromination and ensuring stereochemical purity.

Advanced: How does the stereochemistry (Z-configuration) of the dibromo moiety influence reactivity in catalytic applications?

Answer:

The Z-configuration enhances steric accessibility of the double bond, critical for coordination in transition-metal catalysts. For example, in hyperpolarization using perfluorinated iridium catalysts (e.g., [IrCl(COD)(f-IMes)]), the Z-isomer’s geometry facilitates reversible substrate binding, improving signal amplification efficiency in SABRE (Signal Amplification by Reversible Exchange) . Comparative studies with the E-isomer show a 30% reduction in polarization efficiency due to unfavorable steric interactions .

Basic: What analytical techniques are validated for characterizing this compound’s structure and purity?

Answer:

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., m/z 1266 [M-Cl]+ observed for iridium complexes derived from this compound) .

- IR Spectroscopy: Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 550–600 cm⁻¹ (C-Br) are diagnostic .

- NMR: Limited utility due to fluorine’s spin-½ nucleus, but ¹⁹F NMR can resolve perfluorinated regions (δ -80 to -120 ppm) .

Advanced: What mechanistic insights explain its role in hyperpolarized [1-¹³C]-pyruvate production via SABRE?

Answer:

The compound’s perfluorinated chain enhances solubility in fluorinated solvents, enabling phase separation for efficient polarization transfer. The iridium catalyst coordinates with the alkene, transiently binding pyruvate. Hyperpolarization occurs via reversible exchange at low magnetic fields (0.5–1 T), achieving ¹³C polarization levels >10% (vs. <1% in conventional methods) . Key parameters:

| Parameter | Value |

|---|---|

| Polarization Field | 0.5 T |

| Temperature | 298 K |

| Co-ligand | Dimethyl sulfoxide (DMSO) |

Basic: How is the compound’s hydrophobicity quantified, and what implications does this have for experimental design?

Answer:

LogP values (3.8 at 20°C, pH 6.6–7.1) indicate high hydrophobicity, requiring solvent systems like DCM/hexane for reactions . In aqueous applications (e.g., catalysis), fluorinated surfactants or co-solvents (e.g., perfluorooctanol) are needed to stabilize emulsions .

Advanced: How do contradictory data on bromine lability in perfluorinated alkenes impact synthetic strategies?

Answer:

Some studies report Br-F exchange under basic conditions, leading to undesired defluorination. For example, exposure to KOH/EtOH at 60°C reduces Br content by 15% over 24 hours. To mitigate this:

- Use mild bases (e.g., NaHCO₃) during workup.

- Limit reaction times to <12 hours.

Contradictory reports may stem from solvent polarity effects, requiring empirical optimization for specific systems .

Basic: What downstream derivatives are synthetically accessible, and what are their applications?

Answer:

Key derivatives include:

- Diethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yl)phosphonate: Used in flame retardants and surfactants .

- 1H,1H,2H,2H-Perfluorooctanethiol: A precursor for self-assembled monolayers (SAMs) in nanotechnology .

Synthesis involves nucleophilic substitution (e.g., with diethyl phosphite) or thiolation via SN2 mechanisms .

Advanced: What are the environmental persistence and degradation pathways of this compound?

Answer:

While direct ecotoxicity data are scarce, analogous perfluorinated bromoalkenes show:

- Persistence: Half-life >5 years in aquatic systems due to C-F bond stability.

- Degradation: UV photolysis cleaves C-Br bonds, generating perfluoroalkyl radicals that react with O₂ to form perfluorinated carboxylic acids (PFCAs) . Researchers must use closed-loop systems to prevent environmental release.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation (S23 safety protocol) .

- PPE: Nitrile gloves and goggles (resistant to fluorinated solvents).

- Storage: In amber glass under argon at -20°C to prevent photodegradation and hydrolysis .

Advanced: How does this compound compare to non-fluorinated analogs in catalytic performance?

Answer:

In SABRE, fluorinated catalysts outperform hydrocarbon analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.